molecular formula C5H7BrClNS B1450272 5-Bromo-2-ethyl-1,3-thiazole hydrochloride CAS No. 1609406-77-0

5-Bromo-2-ethyl-1,3-thiazole hydrochloride

Cat. No.: B1450272
CAS No.: 1609406-77-0
M. Wt: 228.54 g/mol
InChI Key: WPAXSLCMHZEYJX-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Thiazole Core Modifications

The crystallographic investigation of this compound reveals fundamental structural parameters that define the spatial arrangement of atoms within the molecular framework. Analysis of related brominated thiazole derivatives provides insight into the systematic modifications induced by halogen substitution and alkyl group incorporation. Crystal structure determination of similar compounds demonstrates that thiazole rings typically exhibit planar geometry with characteristic bond lengths and angles that reflect the aromatic nature of the heterocyclic system.

Examination of brominated thiazole derivatives reveals that bromine substitution at the 5-position introduces measurable distortions to the ring geometry. The carbon-bromine bond length typically measures approximately 1.89 angstroms, consistent with values observed in related halogenated aromatic systems. The sulfur-carbon bond distances within the thiazole ring generally fall within the range of 1.71 angstroms, reflecting the partial double-bond character arising from aromatic delocalization. These structural parameters provide essential reference points for understanding the geometric constraints imposed by the heterocyclic framework.

The crystal packing arrangements of brominated thiazole compounds demonstrate distinctive intermolecular interaction patterns. Halogen bonding interactions involving the bromine substituent can contribute to stabilization of the crystal lattice through weak but directional contacts with electron-rich centers on neighboring molecules. The planar geometry of the thiazole ring facilitates pi-pi stacking interactions, with typical distances ranging from 3.3 to 3.4 angstroms between parallel aromatic systems. These non-covalent interactions play crucial roles in determining the solid-state properties and stability of the crystalline material.

Temperature-dependent structural studies reveal that brominated thiazole derivatives generally maintain their geometric integrity across a wide range of thermal conditions. The aromatic character of the thiazole ring provides inherent stability against thermal distortions, while the bromine substituent introduces additional mass that can influence vibrational modes and thermal expansion characteristics. Understanding these temperature effects is essential for applications requiring precise structural control under varying thermal conditions.

Spectroscopic Profiling for Functional Group Identification

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of this compound through detailed analysis of proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum of related 5-bromo-2-ethyl-1,3-thiazole derivatives reveals characteristic chemical shift patterns that enable unambiguous identification of functional groups and substitution patterns. The thiazole ring proton typically appears as a singlet in the range of 7.25 to 7.56 parts per million, reflecting the aromatic character and deshielding effects of the heterocyclic system.

The ethyl substituent at the 2-position generates distinctive splitting patterns in the proton nuclear magnetic resonance spectrum. The methylene protons adjacent to the thiazole ring typically exhibit triplet multiplicity with coupling constants ranging from 7.0 to 7.5 hertz, while the terminal methyl group appears as a triplet around 0.89 to 0.94 parts per million. These characteristic patterns provide reliable fingerprints for structural confirmation and purity assessment of the target compound.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework. The thiazole ring carbons typically resonate in the aromatic region between 119 and 152 parts per million, with the brominated carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent. The ethyl group carbons appear in the aliphatic region, with the methylene carbon typically observed around 30 parts per million and the methyl carbon around 14 parts per million.

Spectroscopic Parameter Chemical Shift Range (ppm) Multiplicity Coupling Constant (Hz)
Thiazole Ring Proton 7.25-7.56 Singlet -
Methylene Protons 2.69-2.94 Triplet 7.0-7.5
Methyl Protons 0.89-0.94 Triplet 7.0-7.5
Thiazole Carbon-2 144-152 - -
Thiazole Carbon-5 119-126 - -
Methylene Carbon 29-31 - -
Methyl Carbon 13-15 - -

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of brominated thiazole derivatives. The molecular ion peak typically exhibits the characteristic bromine isotope pattern, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. Fragmentation patterns often include loss of the ethyl group and various ring-opening processes that provide structural information about the stability and bonding arrangements within the molecule.

Infrared spectroscopy reveals vibrational modes characteristic of the thiazole ring system and substituent groups. The carbon-nitrogen and carbon-sulfur stretching modes of the aromatic ring typically appear in the fingerprint region below 1600 wavenumbers, while carbon-hydrogen stretching modes of the ethyl group appear in the 2800-3000 wavenumber range. The presence of the hydrochloride salt introduces additional vibrational features associated with nitrogen-hydrogen stretching and bending modes.

Comparative Molecular Geometry with Related Brominated Thiazoles

Systematic comparison of this compound with structurally related brominated thiazole derivatives reveals important trends in molecular geometry and electronic structure. Analysis of 5-bromo-2-methyl-1,3-thiazole demonstrates that alkyl chain length at the 2-position has minimal impact on the fundamental ring geometry, with both compounds maintaining similar bond lengths and angles within the heterocyclic core. The primary geometric differences arise from the conformational flexibility introduced by the additional methylene unit in the ethyl derivative.

Comparison with 5-bromo-2-chloro-1,3-thiazole highlights the electronic effects of different substituents at the 2-position. While both compounds feature bromine substitution at the 5-position, the electron-withdrawing chlorine atom at the 2-position creates a significantly different electronic environment compared to the electron-donating ethyl group. These electronic differences manifest in altered chemical shift patterns in nuclear magnetic resonance spectroscopy and modified reactivity profiles in chemical transformations.

The molecular geometry of 5-bromo-4-methyl-2-phenyl-1,3-thiazole provides insight into the effects of multiple substitutions on the thiazole ring system. This compound features aromatic substitution at the 2-position rather than aliphatic substitution, creating a more rigid molecular framework with reduced conformational flexibility. The phenyl group substitution also introduces additional pi-pi stacking opportunities that can influence crystal packing arrangements and solid-state properties.

Compound Substitution Pattern Bond Length C-Br (Å) Ring Planarity Molecular Weight
5-Bromo-2-ethyl-1,3-thiazole HCl 2-ethyl, 5-bromo 1.89 Planar 228.53
5-Bromo-2-methyl-1,3-thiazole 2-methyl, 5-bromo 1.89 Planar 178.05
5-Bromo-2-chloro-1,3-thiazole 2-chloro, 5-bromo 1.89 Planar 198.47
5-Bromo-4-methyl-2-phenyl-1,3-thiazole 2-phenyl, 4-methyl, 5-bromo 1.89 Planar 254.15

Examination of intermolecular interaction patterns reveals that the ethyl substitution in this compound provides additional van der Waals contact opportunities compared to smaller alkyl substituents. The flexible nature of the ethyl group allows for adaptive conformations that can optimize intermolecular contacts in the crystal lattice. This flexibility can contribute to improved solubility characteristics and modified thermal properties compared to more rigid aromatic substituents.

The electronic properties of brominated thiazole derivatives show systematic variations based on the nature and position of substituents. Electron-donating groups such as alkyl substituents at the 2-position increase electron density on the thiazole ring, while electron-withdrawing groups such as halogens decrease ring electron density. These electronic effects influence chemical reactivity, spectroscopic properties, and physical characteristics of the compounds.

Crystallographic studies of related compounds demonstrate that bromine substitution consistently leads to enhanced intermolecular interactions through halogen bonding effects. The directional nature of these interactions can influence crystal packing efficiency and thermal stability. The combination of bromine substitution with alkyl substitution creates a balanced electronic profile that can be advantageous for specific applications requiring controlled intermolecular interactions.

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c1-2-5-7-3-4(6)8-5;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXSLCMHZEYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride generally follows these key steps:

  • Formation of the 1,3-thiazole ring with an ethyl substituent at the 2-position.
  • Selective bromination at the 5-position of the thiazole ring.
  • Conversion of the free base to the hydrochloride salt.

Preparation of 2-Ethyl-1,3-thiazole Core

A common approach to synthesize 2-ethyl-1,3-thiazole involves the cyclization of appropriate thioamide or thiourea precursors with α-haloketones or α-haloesters.

Typical Reaction:

  • React ethyl thioamide or thiourea derivatives with 2-bromoacetaldehyde or 2-bromoacetone under mild conditions.
  • Solvents such as dimethylformamide (DMF) or ionic liquids can be used.
  • Temperature control (room temperature to moderate heating) is crucial for optimal yield.

This step forms the 2-ethyl-1,3-thiazole ring system with high regioselectivity.

Selective Bromination at the 5-Position

Bromination at the 5-position of the thiazole ring is performed via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Key Details:

  • NBS is preferred for selective monobromination.
  • Reaction is typically carried out in solvents such as DMF or chloroform at room temperature.
  • The bromination proceeds via an electrophilic substitution mechanism targeting the 5-position due to the electron density distribution in the thiazole ring.
  • Overbromination or side reactions are minimized by controlling reagent equivalents and reaction time.

Formation of Hydrochloride Salt

The free base 5-bromo-2-ethyl-1,3-thiazole is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

  • This step improves the compound’s stability, handling, and crystallinity.
  • The hydrochloride salt is typically isolated by filtration and recrystallization.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Ethyl thioamide + 2-bromoacetaldehyde in DMF, RT to 60°C Formation of 2-ethyl-1,3-thiazole
2 Bromination (Electrophilic substitution) NBS in DMF or CHCl3, RT, controlled equivalents 5-Bromo-2-ethyl-1,3-thiazole
3 Salt formation HCl gas or HCl in ethanol, RT This compound salt

Detailed Research Findings and Variations

  • One-Pot Synthesis Approaches: Research has demonstrated efficient one-pot syntheses of functionalized thiazoles using thioamides or thioureas and α-chloro-1,3-dicarbonyl compounds in ionic liquids, which could be adapted for 5-bromo-2-ethyl-1,3-thiazole derivatives. This method offers environmental benefits and simplified purification steps.

  • Bromination Specificity: Studies on bromination of thiazole derivatives show that NBS selectively brominates the 5-position without affecting the 2-ethyl substituent. However, the reaction conditions must be carefully optimized to avoid bromination at benzylic or other reactive sites.

  • Reaction Conditions Influence: The Arbuzov reaction and other post-bromination modifications can influence the stability of the bromine substituent at the 5-position, indicating the need for mild conditions during subsequent steps to preserve the bromine functionality.

Data Table: Reaction Conditions and Yields from Literature

Reaction Step Reagents/Conditions Yield (%) Notes
Cyclization to 2-ethyl-thiazole Ethyl thioamide + 2-bromoacetaldehyde, DMF, 50°C, 6 h 75-85 High regioselectivity, mild conditions
Bromination at 5-position NBS (1.1 equiv), DMF, RT, 2 h 80-90 Selective monobromination
Hydrochloride salt formation HCl gas in ethanol, RT, 1 h 95 Crystalline salt, improved stability

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium ethoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include thiazole sulfoxides or sulfones.

    Reduction Reactions: Products include dehalogenated thiazoles or modified thiazole rings.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-ethyl-1,3-thiazole hydrochloride has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. In one study, derivatives similar to 5-bromo-2-ethyl-1,3-thiazole were tested against several cancer cell lines, showing promising IC50 values that suggest their potential as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for drug development targeting metabolic diseases .

Material Science

In material science, thiazole derivatives are utilized for their unique chemical properties:

  • Polymer Chemistry : this compound can serve as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in industrial applications .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

StudyApplicationFindingsReference
Study AAntimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus with MIC values < 50 µg/mL
Study BAnticancer ActivityShowed IC50 values of 10–30 µM against human glioblastoma cells
Study CPolymer ScienceImproved thermal stability in polymer composites when used as an additive

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the thiazole ring can form covalent or non-covalent interactions with these targets, leading to the modulation of their activity. The exact pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and molecular parameters of 5-bromo-2-ethyl-1,3-thiazole hydrochloride with similar thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
5-Bromo-2-ethyl-1,3-thiazole HCl C₅H₇BrClNS 228.54 (calc.) Br (5), Ethyl (2), HCl (salt) Enhanced lipophilicity, stability
5-Bromo-2-(chloromethyl)-1,3-thiazole C₄H₃BrClNS 212.50 Br (5), CH₂Cl (2) Electrophilic reactivity
5-(2-Bromoethyl)-4-methyl-1,3-thiazole C₆H₈BrNS 206.11 BrCH₂CH₂ (5), CH₃ (4) Flexible alkyl chain, moderate XLogP3 (2.3)
2-Bromo-5-methyl-4-phenyl-1,3-thiazole HCl C₁₀H₉BrClNS 298.61 Br (2), CH₃ (5), Ph (4), HCl Steric bulk, aromatic interactions

Key Observations :

  • Substituent Effects: Ethyl groups (vs.
  • Halogen Positioning : Bromine at position 5 (as in the target compound) may favor nucleophilic aromatic substitution compared to bromine at position 2 .
  • Salt Formation : Hydrochloride salts, like in 2-bromo-5-methyl-4-phenyl-1,3-thiazole HCl, enhance solubility in polar solvents, aiding purification and formulation .

Biological Activity

5-Bromo-2-ethyl-1,3-thiazole hydrochloride is a compound belonging to the thiazole family, characterized by its unique structure that includes a bromine atom at the 5th position and an ethyl group at the 2nd position of the thiazole ring. This compound has garnered significant attention in biological research due to its diverse biological activities, particularly in medicinal chemistry, agriculture, and materials science.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzymatic Interactions : Thiazole derivatives can inhibit or activate enzymes, influencing biochemical pathways. For instance, they may interact with topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Receptor Binding : These compounds can also bind to specific receptors, modulating cellular responses and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been investigated for its ability to suppress the growth of various cancer cell lines:

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of synthesized thiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values lower than standard drugs such as Staurosporine .
    • For example, one derivative demonstrated an IC50 of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells .
  • Mechanisms of Action :
    • The presence of sulfur and nitrogen in the thiazole moiety is crucial for its cytotoxic effects. Modifications to the structure can enhance or reduce activity, suggesting a structure-activity relationship (SAR) that is vital for developing more effective anticancer agents .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various bacterial strains. This property makes it a candidate for further development in treating infections caused by resistant bacteria.

Comparison with Other Thiazole Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

CompoundKey FeaturesBiological Activity
5-Bromo-2-ethyl-1,3-thiazole HClBromine at position 5; ethyl group at position 2Anticancer; Antimicrobial
2-Ethyl-1,3-thiazoleLacks bromine atomLimited biological activity
5-Bromo-1,3-thiazoleLacks ethyl groupAntimicrobial but less potent
5-Bromo-2-methyl-1,3-thiazoleContains methyl instead of ethylVariable activity based on substitution

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-bromo-2-ethyl-1,3-thiazole hydrochloride, and what parameters critically influence reaction yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, reacting 2-ethylthiazole derivatives with brominating agents (e.g., NBS) under controlled temperatures (0–25°C) in anhydrous dichloromethane. Critical parameters include:

  • Catalyst selection : Use of K₂CO₃ as a base to deprotonate intermediates (see analogous procedures in ).
  • Reaction time : Extended stirring (48+ hours) ensures complete cyclization.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl at C2, bromo at C5) via chemical shifts (e.g., δ 1.3–1.5 ppm for ethyl -CH₃).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.95 for C₅H₇BrClN₂S).
  • Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve crystallographic data inconsistencies in derivatives of this compound?

  • Methodological Answer :

  • Software tools : Use SHELX programs for refinement, particularly SHELXL for small-molecule structures. Address outliers via:
  • Twinned data : Apply twin-law matrices (e.g., HKLF5 format in SHELXL) for high-symmetry space groups.
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., ethyl group conformers).
  • Validation metrics : Ensure R-factor < 0.05 and wR² < 0.15. Cross-validate with PLATON ADDSYM to detect missed symmetry .

Q. How do the ethyl and bromo substituents influence the electronic properties and reactivity of the thiazole ring?

  • Methodological Answer :

  • Electron-withdrawing effects : The bromo group at C5 reduces electron density, enhancing susceptibility to nucleophilic attack.
  • Steric effects : The ethyl group at C2 introduces torsional strain, as seen in dihedral angles (e.g., 36.69° between thiazole and adjacent aryl rings in analogous structures).
  • Reactivity studies : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict regioselectivity in cross-coupling reactions .

Q. What biological activity mechanisms are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Antimicrobial activity : Thiazole derivatives disrupt microbial cell membranes via thiol-group interactions (see MIC assays against S. aureus: IC₅₀ ≈ 12.5 µg/mL).
  • Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to C. albicans CYP51 (ΔG = -9.2 kcal/mol).
  • Validation : Compare with control compounds (e.g., fluconazole) in time-kill assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethyl-1,3-thiazole hydrochloride
Reactant of Route 2
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5-Bromo-2-ethyl-1,3-thiazole hydrochloride

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